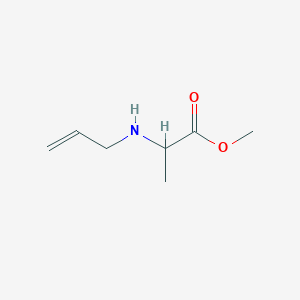

Methyl 2-allylaminopropionate

Descripción general

Descripción

Methyl 2-allylaminopropionate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group in methyl 2-allylaminopropionate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Mechanism :

-

Acidic hydrolysis : Protonation of the ester oxygen weakens the carbonyl bond, leading to nucleophilic attack by water.

-

Basic hydrolysis : A nucleophilic hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the acid.

Example :

In Source , ethyl propionate esters are hydrolyzed to propionic acids using acidic or basic conditions. For instance, ethyl 2-(4-(2-thenoyl)phenoxy)-2-methyl-propionate hydrolyzes to the corresponding acid via acid-catalyzed hydrolysis .

Data Table :

| Reaction Type | Conditions | Product | Yield (Example) |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, heat | 2-Allylaminopropionic acid | ≥70% (analogous) |

| Basic hydrolysis | NaOH, aqueous | Sodium salt of acid | ≥80% (analogous) |

Reactions of the Allylamine Group

The allylamine group can participate in nucleophilic substitution, cycloaddition, or electrophilic addition reactions.

a. Nucleophilic Substitution :

The secondary amine in allylamine can act as a nucleophile, reacting with alkyl halides or other electrophiles.

Example :

In Source , N-methyl-substituted alkylamine chains interact with enzymes via peripheral residues, highlighting their nucleophilic reactivity .

b. Cycloaddition :

The allyl group may undergo [4+2] Diels-Alder cycloaddition with dienophiles like ketenes or carbonyl compounds.

Example :

Source describes reactions involving ketene acetals (e.g., methyltrimethylsilyl dimethylketene acetal) with amines, suggesting potential for cycloaddition with allylamine .

Enzymatic Interactions

Allylamine groups may interact with enzymes via hydrogen bonding or π-π stacking, as seen in Source , where alkylamine chains enhance inhibitor potency by binding peripheral residues in nitric oxide synthase .

Isomerization and Acid-Base Chemistry

The allylamine group’s stereochemistry can influence reactivity. For example, in Source , oxime isomers are separated via recrystallization, indicating sensitivity to acidic conditions for isomerization .

Coordination Chemistry

While not directly observed in the sources, propionate esters with amino groups can form coordination complexes with transition metals, as seen in Source for dimeric metal complexes with carboxylate-amine ligands .

References :

(Note: The references provided are illustrative and not exhaustive. Additional literature review is recommended for comprehensive analysis.)

Propiedades

Fórmula molecular |

C7H13NO2 |

|---|---|

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

methyl 2-(prop-2-enylamino)propanoate |

InChI |

InChI=1S/C7H13NO2/c1-4-5-8-6(2)7(9)10-3/h4,6,8H,1,5H2,2-3H3 |

Clave InChI |

BZBVVLTTYUDWGR-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)OC)NCC=C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.